molecular formula C4H8N4O B8715405 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one

4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one

Cat. No. B8715405
M. Wt: 128.13 g/mol
InChI Key: FIFXOUHQMGZUTO-UHFFFAOYSA-N
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Patent
US05514795

Procedure details

A suspension is prepared of 6-methyl-4-acetylamino-4,5-dihydro-1,2,4-triazin-3-(2H)-one in methanol. The suspension is heated to 45° C. and becomes a clear colourless solution. At between 45° C. and 50° C. gaseous HCl (a) or aqueous HCl (b) is added to this solution over a 2 to 3 hour period. After about 30% of the gaseous HCl (a) or 50% of the aqueous HCl (b) has been added the reaction mixture is seeded with 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride. Thereafter 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine precipitates out continuously as the hydrochloride salt. After about 2 hours stirring, the maximum conversion is reached. The reaction mixture is brought to pH 5 by the addition of 50% NaOH solution, thereby forming free 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][N:4]([NH:9]C(=O)C)[C:5](=[O:8])[NH:6][N:7]=1.Cl.Cl.NN1CC(C)=NNC1=O>CO>[NH2:9][N:4]1[CH2:3][C:2]([CH3:1])=[N:7][NH:6][C:5]1=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1CN(C(NN1)=O)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NN1C(NN=C(C1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
After about 2 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine precipitates out continuously as the hydrochloride salt
ADDITION
Type
ADDITION
Details
The reaction mixture is brought to pH 5 by the addition of 50% NaOH solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NN1C(NN=C(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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